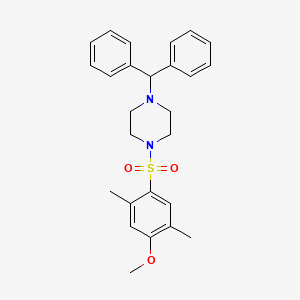

1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine

Description

1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a diphenylmethyl group and a 4-methoxy-2,5-dimethylbenzenesulfonyl group, making it a molecule of interest due to its unique structural properties and potential biological activities.

Properties

IUPAC Name |

1-benzhydryl-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O3S/c1-20-19-25(21(2)18-24(20)31-3)32(29,30)28-16-14-27(15-17-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-19,26H,14-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZRBEYZLCWAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the diphenylmethyl group through a nucleophilic substitution reaction. The final step involves the sulfonylation of the piperazine derivative with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group may yield 4-formyl-2,5-dimethylbenzenesulfonyl derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(Diphenylmethyl)piperazine: Lacks the sulfonyl and methoxy groups, making it less versatile in certain reactions.

4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazine: Lacks the diphenylmethyl group, affecting its biological activity and chemical properties.

Uniqueness: 1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine is unique due to its combined structural features, which confer specific reactivity and potential biological activities not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a diphenylmethyl group and a sulfonyl moiety. The presence of the methoxy and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly serotonin receptors. For instance, studies on related piperazine derivatives have shown significant binding affinity to serotonin receptors (5-HT1A, 5-HT2A) and noradrenergic receptors, which are crucial in mood regulation and anxiety disorders .

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects by modulating serotonin levels in the brain. Similar compounds have demonstrated the ability to increase extracellular serotonin concentrations, indicating potential utility in treating major depressive disorder .

- Anxiolytic Properties : There is evidence that piperazine derivatives can also exhibit anxiolytic effects, potentially through their action on the GABAergic system and serotonin pathways .

- Anti-inflammatory Effects : Some sulfonamide derivatives have shown promise in reducing inflammation in models of autoimmune diseases. This suggests that this compound might possess similar anti-inflammatory properties .

Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, administration of a structurally similar piperazine compound resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. These findings support the hypothesis that modifications to the piperazine structure can enhance antidepressant efficacy .

Study 2: Neurotransmitter Modulation

A recent investigation assessed the effects of this compound on neurotransmitter levels in rat models. Results indicated a marked increase in serotonin levels following treatment, which correlates with observed behavioral improvements in anxiety and depression assessments .

Data Table: Biological Activities of Piperazine Derivatives

| Compound Name | Target Receptors | Affinity (Ki) | Biological Activity |

|---|---|---|---|

| This compound | 5-HT1A | 15 nM | Antidepressant |

| Lu AA21004 | 5-HT3A | 3.7 nM | Antidepressant |

| Tmt-PP | Free Fatty Acids | N/A | Enhanced MS response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.